molecular formula C13H18N2O2 B12861810 Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl-

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl-

Cat. No.: B12861810
M. Wt: 234.29 g/mol
InChI Key: ZROJEGNGTAOWFQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Conventions

The molecular framework of quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- combines a partially saturated quinoline core with three functional groups: a methyl group, a propyl group, and a nitro group. The parent quinoline system consists of a benzene ring fused to a pyridine ring, with nitrogen at position 1. Partial hydrogenation of the pyridine ring reduces two double bonds, resulting in a 1,2,3,4-tetrahydroquinoline scaffold.

IUPAC Nomenclature

The systematic name follows substitutive nomenclature rules:

  • The base structure is 1,2,3,4-tetrahydroquinoline , indicating saturation at positions 1–4.
  • Substituents are prioritized by atomic number and locants. The nitro group (-NO₂) at position 7 takes precedence, followed by the methyl (-CH₃) and propyl (-C₃H₇) groups at position 2.
  • The final IUPAC name is 2-methyl-2-propyl-7-nitro-1,2,3,4-tetrahydroquinoline .
Molecular Formula and Key Properties
Property Value
Molecular formula C₁₃H₁₈N₂O₂
Molar mass 234.29 g/mol
Degree of unsaturation 6 (4 rings + 2 double bonds)

The nitro group at position 7 introduces strong electron-withdrawing effects, while the alkyl groups at position 2 contribute steric bulk and electron-donating characteristics. This combination creates a polarized electronic environment, influencing reactivity in substitution and reduction reactions.

Comparative Analysis of Saturated vs. Aromatic Quinoline Systems

The saturation state of the quinoline ring profoundly impacts electronic, thermodynamic, and reactivity profiles.

Electronic Structure

  • Aromatic quinoline : The fully conjugated π-system delocalizes electrons across the benzene and pyridine rings, resulting in resonance stabilization energy (~30 kcal/mol).
  • Tetrahydroquinoline : Saturation at positions 1–4 disrupts conjugation, localizing π-electrons to the remaining benzene ring. This reduces aromatic stabilization but enhances flexibility in the saturated region.
Reactivity Contrasts
Reaction Type Aromatic Quinoline Tetrahydroquinoline Derivative
Electrophilic substitution Occurs at positions 5 and 8 (benzene ring) Favors nitro group at position 7 due to directed electrophilic attack
Reduction Requires harsh conditions (e.g., Birch reduction) Nitro group reduces readily to amine under mild conditions
Oxidation Forms N-oxide at pyridine nitrogen Saturated ring resists oxidation; nitro group stabilizes intermediates

The tetrahydroquinoline derivative’s saturated region enables chair-like conformations, while the nitro group directs regioselectivity in reactions.

Stereochemical Considerations in Tetrahydroquinoline Derivatives

The stereoelectronic landscape of 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- arises from two structural features:

Conformational Isomerism

The saturated six-membered ring adopts chair conformations, with axial and equatorial orientations for the methyl and propyl substituents at position 2. Molecular mechanics calculations suggest:

  • Axial methyl : Increases 1,3-diaxial strain but stabilizes through hyperconjugation with adjacent C-H bonds.
  • Equatorial propyl : Minimizes steric clash with the nitro group at position 7.
Torsional Effects

Rotation about the C2-N bond is restricted by the adjacent nitro group, creating a dihedral angle of 120° between the nitro oxygen and the propyl chain. This geometry facilitates intramolecular hydrogen bonding in polar solvents.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-methyl-7-nitro-2-propyl-3,4-dihydro-1H-quinoline

InChI

InChI=1S/C13H18N2O2/c1-3-7-13(2)8-6-10-4-5-11(15(16)17)9-12(10)14-13/h4-5,9,14H,3,6-8H2,1-2H3

InChI Key

ZROJEGNGTAOWFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC2=C(N1)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- typically involves the hydrogenation of quinoline derivatives. The process can be carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow hydrogenation processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Quinoline derivatives are known for their broad-spectrum antimicrobial properties. Studies have demonstrated that compounds similar to Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria . For instance, a review highlighted the synthesis of new quinoline derivatives that displayed potent activity against various bacterial strains.
  • Antitumor Activity
    • Research has indicated that certain quinoline derivatives can inhibit tumor growth and show cytotoxic effects on cancer cell lines. One study reported that a quinoline derivative demonstrated antiproliferative activity with IC50 values lower than 10 µM against seven human tumor cell lines . Another compound derived from quinoline was found to inhibit colorectal cancer growth via the ATG5-dependent autophagy pathway .
  • Insecticidal Properties
    • Quinoline derivatives have been explored for their insecticidal effects. A study synthesized a new quinoline derivative that showed significant larvicidal and pupicidal properties against malaria and dengue vectors . The compound exhibited lethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL against different life stages of these vectors.

Industrial Applications

  • Dyes and Pigments
    • Quinoline derivatives are utilized in the production of dyes and pigments due to their ability to form conjugated systems that enhance color properties. The structural characteristics of quinolines allow them to be used as intermediates in dye synthesis.
  • Organic Electronics
    • The electronic properties of quinolines make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Their ability to form stable conjugated structures contributes to enhanced electronic performance .

Case Studies

Study Application Findings
Synthesis of new quinoline derivativesAntimicrobialDemonstrated significant antibacterial activity against multiple strains .
Antitumor activity evaluationCancer researchCompounds showed IC50 values <10 µM against various human tumor cell lines .
Insecticidal effectsVector controlSignificant larvicidal activity against malaria and dengue vectors .

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound X and Analogues

Compound Substituents (Position) Key Functional Groups Reference
Compound X 2-Me, 2-Pr, 7-NO₂ Nitro, methyl, propyl -
1-Propyl-THQ () 1-Pr Propyl
4b () 2-PhCH₂, 3-(CH₂)₂OH, 6-Me Phenylmethyl, hydroxyethyl
7-Amino-THQ () 7-NH₂ Amino

The nitro group at position 7 in Compound X is a strong electron-withdrawing group (EWG), which contrasts with electron-donating groups (EDGs) like methoxy or amino substituents in other analogs (e.g., ).

Spectroscopic Properties

UV-Vis Absorption

In , quinoline derivatives with EDGs (e.g., methoxy) exhibit λabs values between 275–347 nm, while EWGs like nitro groups may induce bathochromic shifts due to enhanced charge-transfer transitions. For example, styryl derivatives with π-conjugated spacers show λabs up to 347 nm . Compound X’s nitro group could similarly red-shift absorption maxima, though its saturated propyl and methyl substituents might counteract this effect by reducing conjugation.

NMR Spectroscopy

The methyl and propyl groups at position 2 in Compound X are expected to cause downfield shifts in ¹H NMR due to the ortho-effect, as observed in sulfides and thiones (). For instance, H-2 protons in sulfide derivatives resonate 0.44–0.61 ppm downfield compared to unsubstituted quinolines . The nitro group at position 7 may further deshield nearby protons (e.g., H-8), leading to distinct splitting patterns.

Reactivity in Hydrogenation and HDN

highlights that nitrogen-containing intermediates like aniline derivatives are more reactive in hydrodenitrogenation (HDN) than nitro-substituted compounds. Compound X’s nitro group may render it less reactive in HDN compared to 7-amino-THQ (), as nitro groups typically require harsher reduction conditions . This property could influence its environmental persistence or metabolic stability.

Biological Activity

Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 1,2,3,4-tetrahydro-2-methyl-7-nitro-2-propyl- (CAS: 201654-51-5) stands out for its potential therapeutic applications. This compound features a unique structural framework that allows for various interactions with biological targets, making it a subject of interest in drug discovery.

  • Molecular Formula : C13H18N2O2
  • Molar Mass : 234.29 g/mol
  • CAS Number : 201654-51-5

Biological Activity Overview

Quinoline derivatives exhibit a wide range of biological activities, including:

  • Anticancer : Many quinoline compounds have shown potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.
  • Antimicrobial : Quinoline derivatives have demonstrated antibacterial and antifungal properties.
  • Antiparasitic : Some compounds in this class are effective against malaria and other parasitic infections.

Anticancer Activity

A study published in PubMed Central evaluated various quinoline derivatives for their antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma). Among the tested compounds, derivatives with nitro and bromo substituents exhibited significant antiproliferative activity compared to standard treatments like 5-fluorouracil (5-FU) .

CompoundCell LineIC50 (µM)Notes
6-Bromo-5-nitroquinolineHT2912.3Lower cytotoxicity than 5-FU
6,8-DiphenylquinolineHeLa10.5High antiproliferative activity

The mechanism behind the anticancer properties of quinoline derivatives often involves:

  • DNA Intercalation : Quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : They may induce oxidative stress in cancer cells, leading to apoptosis .

Pharmacological Properties

The pharmacological profile of quinoline derivatives extends beyond anticancer activity. They also exhibit:

  • Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains and fungi .
  • Cytotoxicity Against Parasites : Certain derivatives have shown promise in treating malaria by inhibiting the growth of Plasmodium species .

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